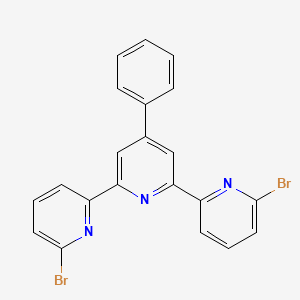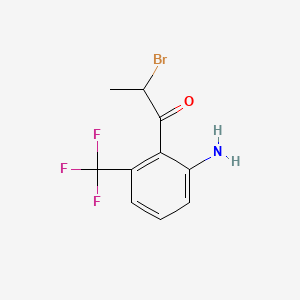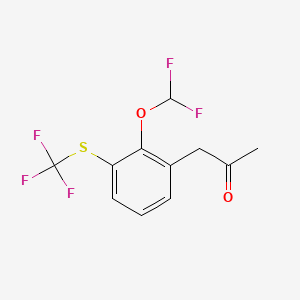
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, including the introduction of difluoromethoxy and trifluoromethylthio groups onto a phenyl ring followed by the formation of the propan-2-one moiety. Common synthetic routes may involve:
Nucleophilic substitution reactions: These reactions can introduce the difluoromethoxy group onto the phenyl ring.
Radical reactions: The trifluoromethylthio group can be introduced via radical reactions, often using trifluoromethyl phenyl sulfone as a precursor.
Ketone formation: The propan-2-one moiety is typically formed through standard ketone synthesis methods, such as Friedel-Crafts acylation.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy and trifluoromethylthio groups can participate in substitution reactions, potentially leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The difluoromethoxy and trifluoromethylthio groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The propan-2-one moiety can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one include:
1-(2-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one: Differing in the position of the trifluoromethylthio group.
1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one: Differing in the position of the difluoromethoxy group.
These compounds share similar functional groups but differ in their structural arrangement, leading to variations in their chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H9F5O2S |
|---|---|
Poids moléculaire |
300.25 g/mol |
Nom IUPAC |
1-[2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9F5O2S/c1-6(17)5-7-3-2-4-8(19-11(14,15)16)9(7)18-10(12)13/h2-4,10H,5H2,1H3 |
Clé InChI |
YWEAPVKHPBGOAU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate](/img/structure/B14063680.png)

![4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane](/img/structure/B14063691.png)
![7-chloro-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14063698.png)
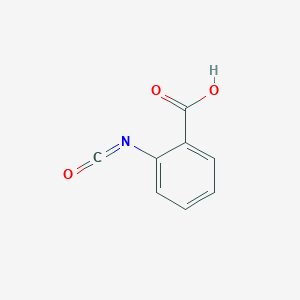

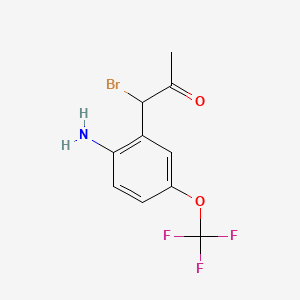


![{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile](/img/structure/B14063764.png)
